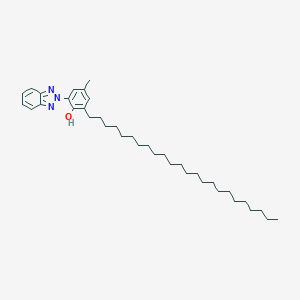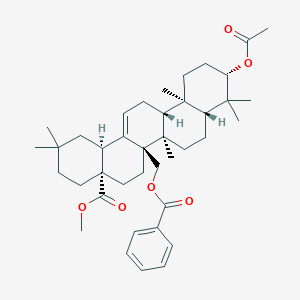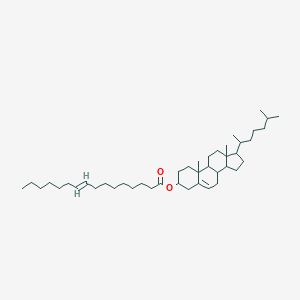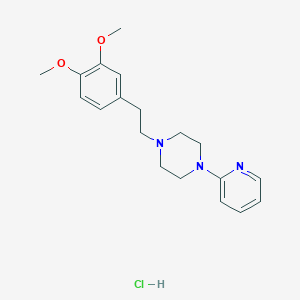![molecular formula C17H18O2 B010298 2-{[(2-Metilfenil)(fenil)metoximetil]metil}oxirano CAS No. 19574-83-5](/img/structure/B10298.png)
2-{[(2-Metilfenil)(fenil)metoximetil]metil}oxirano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C17H18O2 It is a member of the oxirane family, which are three-membered cyclic ethers This compound is characterized by the presence of an oxirane ring attached to a methoxy group, which is further connected to a phenyl and a 2-methylphenyl group
Aplicaciones Científicas De Investigación
2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane typically involves the reaction of 2-methylphenyl phenylmethanol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired oxirane compound.
Industrial Production Methods
In an industrial setting, the production of 2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts, where the compound can interact with different molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Styrene oxide: Another oxirane compound with a phenyl group attached to the oxirane ring.
Epichlorohydrin: An oxirane compound with a chloromethyl group.
Propylene oxide: A simpler oxirane compound with a methyl group attached to the oxirane ring.
Uniqueness
2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane is unique due to the presence of both a phenyl and a 2-methylphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications where these properties are desired.
Propiedades
IUPAC Name |
2-[[(2-methylphenyl)-phenylmethoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-10-16(13)17(19-12-15-11-18-15)14-8-3-2-4-9-14/h2-10,15,17H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWANLPNPVOYOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391267 |
Source


|
| Record name | 2-{[(2-methylphenyl)(phenyl)methoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19574-83-5 |
Source


|
| Record name | 2-{[(2-methylphenyl)(phenyl)methoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)



![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)



